molecular formula C8H14O2 B1207610 3,4-Dimethylhexane-2,5-dione CAS No. 25234-79-1

3,4-Dimethylhexane-2,5-dione

Cat. No. B1207610
CAS RN: 25234-79-1
M. Wt: 142.2 g/mol
InChI Key: GECZPGNLQXZLFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-diacetylhexane-2,5-dione involves the reaction of acetylacetone with iodine. This process is characterized by detailed molecular structure characterization techniques such as 1H NMR, MS, IR, and UV-Vis spectra, providing insights into the compound's formation and structural integrity (Liu Wan-yun, 2009).

Molecular Structure Analysis

The crystal structure of related compounds, such as dimeric 1-hydroxyhexane-2,3-dione, reveals the presence of a 1,3-dioxolane ring, offering a glimpse into the structural dynamics of similar diones. The dimer structure, elucidated using PXRD and confirmed by NMR, IR, Raman spectroscopy, and DFT calculations, sheds light on the molecular arrangement and stability of these compounds (Bartosz Trzewik et al., 2016).

Chemical Reactions and Properties

3,4-Dimethylhexane-2,5-dione undergoes various chemical reactions, demonstrating its reactivity and versatility. For instance, the thermal ring opening of related cyclohexene diones at specific temperatures to generate highly reactive intermediates that can form polycyclic compounds through Diels-Alder adducts or undergo intramolecular rearrangements, highlights the potential for synthesizing complex molecular structures from simple diones (Yoshinori Kanao, Masaji Oda, 1984).

Physical Properties Analysis

The physical properties of 3,4-diacetylhexane-2,5-dione, such as its thermal behavior, have been studied through TG-DTG and DSC analyses. These studies reveal significant mass loss within a specific temperature range and observe both exothermic and endothermic peaks, indicating the compound's thermal stability and decomposition characteristics (Liu Wan-yun, 2009).

Chemical Properties Analysis

The chemical properties of 3,4-Dimethylhexane-2,5-dione and its derivatives have been explored through various synthesis routes and reactions, leading to the formation of diverse compounds. These studies provide valuable insights into the reactivity, functional group transformations, and potential applications of 3,4-Dimethylhexane-2,5-dione in synthetic chemistry (I. Yavari, M. Sabbaghan, 2007).

Scientific Research Applications

Synthesis of Functionalized Pyrroles

3,4-Dimethylhexane-2,5-dione, also known as tetra-acetylethane, is used in the synthesis of N-alkyl-3-acetyl-2,5-dimethylpyrroles. These compounds are obtained via a complex reaction with primary amines in boiling water. This process also produces small quantities of N-alkyl-3,4-diacetyl-2,5-dimethylpyrroles and 2,5-dimethyl-1H-pyrrol-3-yl-vinyl-acetamides (Yavari & Sabbaghan, 2007).

Study on Synthesis and Thermogravimetric Analysis

3,4-Dimethylhexane-2,5-dione has been synthesized from acetylacetone and iodine. Its molecular structure is characterized by various spectroscopic techniques. Thermogravimetric analysis (TG-DTG and DSC) in a static air atmosphere reveals that it experiences a mass loss of 100% in a temperature range of 81–165 ℃, indicating its thermal properties (Liu Wan-yun, 2009).

Corrosion Inhibition in Mild Steel

3,4-Dimethylhexane-2,5-dione derivatives show potential as effective inhibitors for mild steel corrosion in acidic solutions. Experimental methods like electrochemical impedance spectroscopy, weight loss, and potentiodynamic polarization techniques, along with quantum chemistry studies and molecular dynamics simulations, have been used to evaluate these compounds' inhibition properties (Chafiq et al., 2020).

Retention in Gas Chromatographic Columns

Research on the retention of various β-diketones, including 3,4-Dimethylhexane-2,5-dione derivatives, in chromatographic columns with different supports has been conducted. This study provides insight into the chemical effects due to the nature of the support, ligand, and metal ion, contributing to the observed magnitude of retention (Dilli & Patsalides, 1979).

New Synthetic Method Development

A new synthetic method for producing 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, a derivative of 3,4-Dimethylhexane-2,5-dione, has been developed. This research contributes to the broader understanding of synthesizing complex organic compounds (Mechehoud et al., 2018).

Safety And Hazards

3,4-Dimethylhexane-2,5-dione is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness .

properties

IUPAC Name

3,4-dimethylhexane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECZPGNLQXZLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948086
Record name 3,4-Dimethylhexane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylhexane-2,5-dione

CAS RN

25234-79-1
Record name 3,4-Dimethyl-2,5-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25234-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-2,5-hexanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylhexane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylhexane-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Compound 219A was made in accordance with the procedures described in Hancock et al. J. Org. Chem. 42,1850–1856 (1977) & Amarnath et al. J. Org. Chem., 60, 301–307 (1995). 2-Propanone (100 mL, 1.1 mol) was refluxed over PbO2 (26.7 g, 0.112 mol) for 28 h. After cooling to rt, the reaction mixture was filtered and the residue was washed with acetone. The filtrate was concentrated under reduced pressure to remove the acetone and then distilled at 20 Torr. The fraction that came over between 100–120° C. was collected to give 6.75 g (42.5%) of 3,4-dimethylhexane-2,5-dione as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
PbO2
Quantity
26.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
CO Bender, R Bonnett - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
The self-condensation of 2,5-dimethylpyrrole in acidic media gives 1,3,4,7-tetramethyl-1H-isoindole (tautomeric with 1,3,4,7-tetramethylisoindole) in high yield. The condensation of …
Number of citations: 16 pubs.rsc.org
N Kuhn, H Kotowski, M Steimann, B Speiser… - Journal of the …, 2000 - pubs.rsc.org
2,2′,3,3′,4,4′,5,5′-Octamethyl-1,1′-bipyrrole 6 is obtained from 3,4-dimethylhexane-2,5-dione 4 and hydrazine. Treatment of 6 with [NO]BF4 gives the radical cation 11, while …
Number of citations: 12 pubs.rsc.org
N Kuhn, H Kotowski, M Steimann, B Speiser… - 2000 - arch.neicon.ru
2, 2â ², 3, 3â ², 4, 4â ², 5, 5â ²-Octamethyl-1, 1â ²-bipyrrole 6 is obtained from 3, 4-dimethylhexane-2, 5-dione 4 and hydrazine. Treatment of 6 with [NO] BF4 gives the radical cation 11, …
Number of citations: 0 arch.neicon.ru
KG Hancock, PL Wylie - The Journal of Organic Chemistry, 1977 - ACS Publications
Registry No.—12, 500-05-0; 12a, 6018-41-3; 12b, 61752-09-8; 12c, 61752-10-1; 13a, 61752-11-2; 13b, 61752-12-3; 13c, 61752-13-4; 14a, 61752-14-5; 14b, 61752-15-6; 17, 61752-16-…
Number of citations: 10 pubs.acs.org
G Szakal-Quin, DG Graham, DS Millington… - The Journal of …, 1986 - ACS Publications
“Method A: column chromatography on a 230-400-mesh silica gel column, eluting with n-hexane: acetone (3: 1). Method B: fractional distillation using stainless steel Heli-Pack column …
Number of citations: 37 pubs.acs.org
E Ritchie, WC Taylor - Australian Journal of Chemistry, 1971 - CSIRO Publishing
Methods for the synthesis of 1,4-diketones are briefly reviewed. A new route to 1,4-diketones involves the Wittig reaction between the stable ylides, Ph3PCHCOCH3 and Ph3PCHCOPh, …
Number of citations: 8 www.publish.csiro.au
R Brettle, JG Parkin, D Seddon - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
The electrolysis of ethyl sodiomethylacetoacetate in NN-dimethylacetamide at a platinum anode gives diethyl α,α′-diacetyl-α,α′-dimethylsuccinate, 4,5-diethoxycarbonyl-3,4,5-…
Number of citations: 11 pubs.rsc.org
DR Crump - 1970 - researchspace.auckland.ac.nz
The mechanisms proposed for the Clemmensen reduction of simple ketones are critically examined, and the Clemmensen reduction of difunctional ketones is reviewed. The …
Number of citations: 1 researchspace.auckland.ac.nz
LO Khafizova, MG Shaibakova, NM Chobanov… - Mendeleev …, 2016 - Elsevier
2,3-Dialkyl-l,4-dicyclopropylbutane-1,4-diones were prepared in one pot from symmetrical acetylenes, ethylaluminum dichloride and methyl cyclopropanecarboxylate in the presence of …
Number of citations: 2 www.sciencedirect.com
GE Gream, JC Paice… - Australian Journal of …, 1967 - CSIRO Publishing
The photochemical reactions (at λ > 3000 A) of the non-enolizable α- diketone (XIV) have been investigated in the solvents methanol, isopropanol. cyclohexane, toluene, n-…
Number of citations: 25 www.publish.csiro.au

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